molecular formula C15H15I B12544852 4-(3-Iodopropyl)-1,1'-biphenyl CAS No. 145589-50-0

4-(3-Iodopropyl)-1,1'-biphenyl

Cat. No.: B12544852
CAS No.: 145589-50-0
M. Wt: 322.18 g/mol
InChI Key: HAOIFRWDOBSHPG-UHFFFAOYSA-N
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Description

4-(3-Iodopropyl)-1,1’-biphenyl is an organic compound characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodopropyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl with 1,3-diiodopropane under specific conditions. One common method is the N-alkylation of 1,1’-biphenyl with 1,3-diiodopropane, which proceeds at room temperature. The reaction can be carried out in a solvent-free environment, making it a more environmentally friendly approach .

Industrial Production Methods

Industrial production of 4-(3-Iodopropyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodopropyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds .

Scientific Research Applications

4-(3-Iodopropyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Iodopropyl)-1,1’-biphenyl depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the biphenyl structure can facilitate π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Iodopropyl)-4-(trifluoromethoxy)benzene
  • 3-Iodopropylbenzene
  • 3-Iodopropionic acid

Uniqueness

4-(3-Iodopropyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This makes it particularly useful in applications requiring strong molecular interactions, such as in the design of pharmaceuticals and advanced materials .

Properties

CAS No.

145589-50-0

Molecular Formula

C15H15I

Molecular Weight

322.18 g/mol

IUPAC Name

1-(3-iodopropyl)-4-phenylbenzene

InChI

InChI=1S/C15H15I/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2

InChI Key

HAOIFRWDOBSHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCI

Origin of Product

United States

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